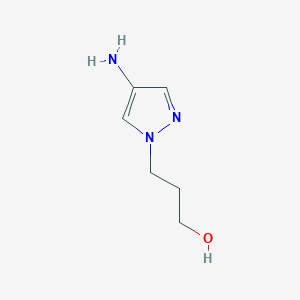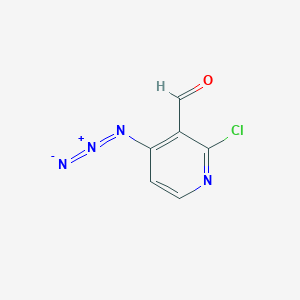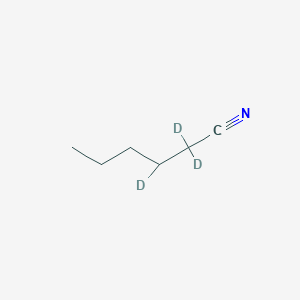
Esmolol Isopropyl Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esmolol Isopropyl Amine (EIA) is an anesthetic agent that has been widely used in laboratory experiments and clinical settings for the past few decades. It is a synthetic derivative of the naturally occurring anesthetic agent esmolol and is a widely used anesthetic for both laboratory and clinical settings. EIA is a powerful anesthetic agent that is both safe and effective when used correctly. It is a widely used anesthetic agent due to its rapid onset of action, low toxicity, and minimal side effects.
Wissenschaftliche Forschungsanwendungen
Cardiology: Management of Tachyarrhythmias
Esmolol is extensively used in cardiology for the acute management of supraventricular tachyarrhythmias. It is effective in controlling heart rate in conditions such as atrial fibrillation, atrial flutter, and other forms of supraventricular tachycardia. Its rapid onset and short half-life make it ideal for situations where transient beta-blockade is needed .
Anesthesiology: Perioperative Heart Rate Control
In the field of anesthesiology, Esmolol is used to blunt the cardiovascular response to laryngoscopy and intubation, which often causes a significant increase in heart rate and blood pressure. It is also used intraoperatively to manage tachycardia and hypertension, and postoperatively to control pain-induced sympathetic hyperactivity .
Critical Care: Septic Shock and Sepsis-Induced Cardiomyopathy
Esmolol has shown promise in the treatment of septic shock and sepsis-induced cardiomyopathy (SIC). Studies suggest that Esmolol can improve cardiac function and reduce short-term mortality in patients with SIC by controlling heart rate without impairing myocardial contractility .
Emergency Medicine: Acute Heart Failure
In emergency medicine, Esmolol is used for acute rate control in patients with heart failure who present with rapid atrial fibrillation. Its quick action allows for rapid stabilization of the patient’s condition before long-term therapy is initiated .
Neurology: Subarachnoid Hemorrhage
Esmolol is used in neurology to prevent secondary cardiac complications in patients with subarachnoid hemorrhage. It helps in reducing the incidence of neurogenic stunned myocardium, a condition characterized by transient left ventricular dysfunction following a brain hemorrhage .
Pharmacology: Hemodynamic and Anti-inflammatory Effects
Research in pharmacology has explored the hemodynamic and anti-inflammatory effects of Esmolol. It has been studied for its potential to improve systemic and regional hemodynamics and to modulate inflammatory responses in hyperkinetic septic shock patients .
Oncology: Protection Against Chemotherapy-Induced Cardiotoxicity
While not traditionally associated with oncology, there is emerging interest in using Esmolol to protect against chemotherapy-induced cardiotoxicity. Its cardioprotective properties may help mitigate the adverse effects of certain chemotherapeutic agents on the heart .
Pediatrics: Congenital Heart Disease
In pediatrics, Esmolol is sometimes used off-label to manage tachyarrhythmias in children with congenital heart disease. Its safety profile and controllability are particularly advantageous in the pediatric population .
Wirkmechanismus
Target of Action
Esmolol Isopropyl Amine, commonly known as Esmolol, is a cardioselective beta-1 receptor blocker . It primarily targets the beta-1 adrenergic receptors found in the heart . These receptors play a crucial role in regulating heart rate and force of contraction .
Mode of Action
Esmolol works by competitively blocking the beta-1 adrenergic receptors in the heart . This prevents the action of two naturally occurring substances: epinephrine and norepinephrine . As a result, the force and rate of heart contractions decrease .
Biochemical Pathways
The primary biochemical pathway affected by Esmolol is the adrenergic signaling pathway. By blocking the beta-1 adrenergic receptors, Esmolol inhibits the effects of epinephrine and norepinephrine, key neurotransmitters in this pathway . This leads to a decrease in heart rate and force of contraction .
Pharmacokinetics
Esmolol is rapidly metabolized by hydrolysis of the ester linkage, chiefly by the esterases in the cytosol of red blood cells . It has a rapid onset but short duration of action . This rapid metabolism results in the formation of a free acid and methanol . The total body clearance in humans was found to be about 20 L/kg/hr, which is greater than cardiac output .
Result of Action
The primary result of Esmolol’s action is a decrease in heart rate and force of contraction . This makes it useful for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Action Environment
The action of Esmolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. Additionally, individual patient factors such as age, weight, and overall health status can also influence the drug’s action . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Esmolol Isopropyl Amine involves the reaction of two starting materials, Esmolol and Isopropyl Amine, to form the final product.", "Starting Materials": ["Esmolol", "Isopropyl Amine"], "Reaction": [ "Step 1: In a flask, add Esmolol and Isopropyl Amine in equimolar amounts.", "Step 2: Heat the mixture to 60-70°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Extract the product with an organic solvent such as ethyl acetate.", "Step 5: Dry the organic layer with anhydrous sodium sulfate.", "Step 6: Evaporate the solvent under reduced pressure to obtain the final product, Esmolol Isopropyl Amine." ] } | |
CAS-Nummer |
83356-59-6 |
Produktname |
Esmolol Isopropyl Amine |
Molekularformel |
C₁₈H₃₀N₂O₃ |
Molekulargewicht |
322.44 |
Synonyme |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
